molecular formula C21H23ClN2O5S2 B4001016 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4001016
M. Wt: 483.0 g/mol
InChI Key: OXAQFJTUUOMLHW-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H23ClN2O5S2 and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.0736919 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research has explored novel transformations and synthetic pathways involving similar thiophene derivatives, emphasizing the Gewald reaction for synthesizing complex molecules. Studies by Pokhodylo et al. (2010) and others have focused on synthesizing novel compounds with potential biological activities through intricate chemical processes, such as the synthesis of thienopyrimidine and thieno[2,3-d]pyrimidin-4(3H)-one derivatives from amino and carbonyl/nitrile groups in Gewald thiophenes. These processes contribute to the understanding and development of new synthetic methods in organic chemistry, offering a foundation for further pharmaceutical and material science research (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Biological Activity Studies

A significant area of research on this compound and its derivatives involves examining their biological activities. Research by Vasu, Nirmala, Chopra, Mohan, & Saravanan (2005) and other studies have delved into the antibacterial and antifungal properties of thiophene-3-carboxamide derivatives, highlighting their potential in developing new antimicrobial agents. These findings are crucial for pharmaceutical research, providing insights into the compound's mechanism of action and its possible applications in treating microbial infections (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Material Science Applications

In the realm of material science, research has explored the use of thiophene derivatives in synthesizing polymeric materials with unique properties. Studies like those conducted by Yamanaka, Jikei, & Kakimoto (2000) investigate the preparation and properties of hyperbranched aromatic polyimides, using similar compounds as precursors. These materials have potential applications in electronics, coatings, and as functional materials due to their thermal stability and solubility in common solvents (Yamanaka, Jikei, & Kakimoto, 2000).

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S2/c22-13-5-7-15(8-6-13)29-11-18(25)24-21-19(16-3-1-2-4-17(16)30-21)20(26)23-14-9-10-31(27,28)12-14/h5-8,14H,1-4,9-12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAQFJTUUOMLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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